1-Ethyl-6-methyl-2(1H)-quinolinethione

Description

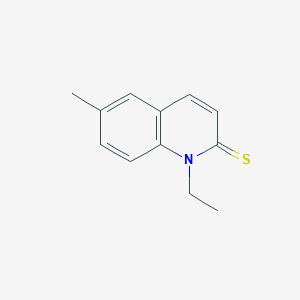

1-Ethyl-6-methyl-2(1H)-quinolinethione (CAS: 33682-78-9, Molecular Formula: C₁₂H₁₃NOS, Molar Mass: 219.30 g/mol) is a sulfur-containing heterocyclic compound derived from the quinoline scaffold . Its structure features a thione group at position 2, an ethyl substituent at position 1, and a methyl group at position 6 (Figure 1). This compound is of interest in medicinal and materials chemistry due to the electronic effects of the thione group and alkyl substituents, which modulate reactivity and biological activity .

Properties

CAS No. |

33682-78-9 |

|---|---|

Molecular Formula |

C12H13NS |

Molecular Weight |

203.31 g/mol |

IUPAC Name |

1-ethyl-6-methylquinoline-2-thione |

InChI |

InChI=1S/C12H13NS/c1-3-13-11-6-4-9(2)8-10(11)5-7-12(13)14/h4-8H,3H2,1-2H3 |

InChI Key |

LDMVNONUSZSNAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=CC1=S)C=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-methyl-2(1H)-quinolinethione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone derivatives with carbon disulfide and an alkylating agent under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinolinethione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-methyl-2(1H)-quinolinethione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding quinoline derivative.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Quinoline derivatives.

Substitution: Functionalized quinoline derivatives with different alkyl or aryl groups.

Scientific Research Applications

1-Ethyl-6-methyl-2(1H)-quinolinethione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methyl-2(1H)-quinolinethione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinolinethiones vs. Quinolones

The thione group in quinolinethiones distinguishes them from quinolones (2-quinolones), which have a carbonyl group instead. Key differences include:

- NMR Chemical Shifts: In quinolinethiones (e.g., 1-ethyl-6-methyl-2(1H)-quinolinethione), the H-5 proton resonates at lower frequencies (δ ≈ 7.5–8.0 ppm) compared to H-2 (δ ≈ 6.5–7.0 ppm). In quinolones (e.g., 1-ethyl-6-methyl-2(1H)-quinolone), the H-5 proton resonates at higher frequencies (δ ≈ 8.0–8.5 ppm) than H-2 (δ ≈ 7.0–7.5 ppm) .

- Reactivity: Quinolinethiones exhibit higher nucleophilicity at the sulfur atom, making them reactive toward electrophiles (e.g., alkyl halides or oxidizing agents). Quinolones participate in hydrogen bonding and keto-enol tautomerism, influencing their interactions in biological systems .

Table 1: NMR Data Comparison of Quinolinethiones and Quinolones

| Compound Type | H-2 Chemical Shift (ppm) | H-5 Chemical Shift (ppm) | Key Functional Group |

|---|---|---|---|

| Quinolinethione (e.g., target compound) | 6.5–7.0 | 7.5–8.0 | C=S |

| Quinolone (e.g., 1-ethyl-6-methyl-2(1H)-quinolone) | 7.0–7.5 | 8.0–8.5 | C=O |

Substituent Effects: Methyl vs. Methoxy at Position 6

The 6-methyl group in the target compound contrasts with the 6-methoxy group in 1-ethyl-6-methoxy-2(1H)-quinolinethione (CAS: 4800-53-7, Molecular Formula: C₁₂H₁₃NOS). Differences include:

- Electronic Effects :

- Biological Activity :

Table 2: Substituent Impact on Properties

| Compound | 6-Substituent | λₐbₛ (nm) | LogP (Predicted) |

|---|---|---|---|

| This compound | Methyl | 370–380 | 2.8 |

| 1-Ethyl-6-methoxy-2(1H)-quinolinethione | Methoxy | 385–395 | 3.2 |

UV-Vis data approximated from related quinolone derivatives .

Comparison with Amino-Substituted Quinolinethiones

6-Amino-3,4-dihydro-2(1H)-quinolinethione () features an amino group at position 6 and a partially saturated ring. Key distinctions:

- Synthetic Routes: The target compound is synthesized via alkylation of quinolinethione precursors . Amino derivatives require thiocarbonyl introduction using P₂S₅, followed by amine functionalization .

- Biological Applications: Amino-substituted derivatives (e.g., 7-benzylamino-4,5-dihydrotriazoloquinolines) show anticonvulsant activity (IC₅₀ ≈ 10–50 μM) . The target compound’s ethyl and methyl groups may enhance metabolic stability but reduce hydrogen-bonding capacity compared to amino analogs .

Photophysical Properties vs. Fluorescent Quinolones

- Absorption/Emission: Quinolinethiones generally absorb at shorter wavelengths (λₐbₛ ≈ 370–400 nm) than quinolones (λₐbₛ ≈ 400–460 nm) due to reduced conjugation from the thione group .

- Quantum Yields: Thione derivatives exhibit lower quantum yields (Φₑₘ < 1%) compared to quinolones (Φₑₘ up to 9.3%), attributed to sulfur’s heavy-atom effect promoting non-radiative decay .

Table 3: Photophysical Comparison

| Compound Type | λₐbₛ (nm) | λₑₘ (nm) | Φₑₘ (%) |

|---|---|---|---|

| Quinolinethione (target) | ~375 | ~460 | <1 |

| 3-Substituted Quinolone (Q4) | 456 | 625 | 9.3 |

Data adapted from fluorescence studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.